molecular formula C34H38N4O12S B610286 proTAME CAS No. 1362911-19-0

proTAME

Cat. No.: B610286
CAS No.: 1362911-19-0
M. Wt: 726.75
InChI Key: MHYOVHULCQSDRZ-NDEPHWFRSA-N
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Description

proTAME is a cell-permeable prodrug form of N-4-tosyl-L-arginine methyl ester. It is an inhibitor of the anaphase-promoting complex/cyclosome (APC/C), which is a crucial regulator of the cell cycle. This compound is converted to N-4-tosyl-L-arginine methyl ester by intracellular esterases, and it has been shown to induce cell cycle arrest in metaphase, leading to cell death in various cancer cell lines .

Biochemical Analysis

Biochemical Properties

ProTAME plays a significant role in biochemical reactions. It interacts with the anaphase-promoting complex/cyclosome (APC/C), a large multisubunit E3 ubiquitin ligase, and inhibits its activity . The nature of these interactions involves the disruption of associations between APC/C and the activator CDH1 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the association of APC/C with the activator CDH1 and inhibiting the degradation of APC/C substrates in cells like HeLa . It induces mitotic arrest in metaphase followed by cell death in synchronized HeLa H2B-GFP cells .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to TAME by intracellular esterases . It exerts its effects at the molecular level by disrupting interactions between Cdc20/Cdh1 and the APC3 subunit of the APC/C . This leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), causing cell cycle arrest in metaphase .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It increases mitotic duration in asynchronous HeLa H2B-GFP cells

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, mammalian oocytes and early cleavage embryos show dose-dependent metaphase arrest after exposure to this compound

Metabolic Pathways

It is known that this compound is converted to TAME by intracellular esterases , indicating its involvement in esterase-mediated metabolic pathways.

Transport and Distribution

Given its cell-permeable nature , it can be inferred that this compound can freely diffuse across cell membranes.

Subcellular Localization

Given its role as an inhibitor of the anaphase-promoting complex/cyclosome (APC/C), it can be inferred that this compound likely localizes to regions where the APC/C is present, such as the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of proTAME involves multiple steps, starting with the preparation of N-4-tosyl-L-arginine methyl ester. This compound is then modified to create the prodrug form, this compound. The reaction conditions typically involve the use of organic solvents and specific reagents to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is often formulated in solutions such as dimethyl sulfoxide (DMSO) for ease of use in research applications .

Chemical Reactions Analysis

Types of Reactions: proTAME undergoes hydrolysis by intracellular esterases to release N-4-tosyl-L-arginine methyl ester. This reaction is crucial for its biological activity as an APC/C inhibitor .

Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions within the cell. No additional reagents are required as the intracellular enzymes facilitate the conversion .

Major Products Formed: The primary product formed from the hydrolysis of this compound is N-4-tosyl-L-arginine methyl ester, which then exerts its inhibitory effects on the APC/C .

Scientific Research Applications

proTAME has a wide range of applications in scientific research, particularly in the fields of cell biology, cancer research, and drug development. Some of its key applications include:

    Cancer Research: this compound is used to study the mechanisms of cell cycle regulation and apoptosis in cancer cells. .

    Cell Biology: Researchers use this compound to investigate the role of the APC/C in cell cycle progression and mitosis.

    Drug Development: this compound serves as a lead compound for the development of new anticancer drugs.

Properties

IUPAC Name

methyl (2S)-5-[bis[(2-phenylacetyl)oxymethoxycarbonylamino]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O12S/c1-24-15-17-27(18-16-24)51(44,45)38-28(31(41)46-2)14-9-19-35-32(36-33(42)49-22-47-29(39)20-25-10-5-3-6-11-25)37-34(43)50-23-48-30(40)21-26-12-7-4-8-13-26/h3-8,10-13,15-18,28,38H,9,14,19-23H2,1-2H3,(H2,35,36,37,42,43)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYOVHULCQSDRZ-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is proTAME, and what is its mechanism of action?

A1: this compound, the prodrug of tosyl-L-arginine methyl ester (TAME), acts as a small-molecule inhibitor of the anaphase-promoting complex/cyclosome (APC/C) [, , , , , , , , , , ]. It prevents the binding of APC/C-activating proteins, Cdc20 and Cdh1, to the APC/C, leading to its inactivation [, ].

Q2: What are the downstream effects of this compound-mediated APC/C inhibition?

A2: Inhibiting APC/C with this compound leads to the accumulation of APC/C substrates like cyclin B1, securin, and anillin [, , , , ]. This accumulation triggers a metaphase arrest, characterized by an inability of cells to transition from metaphase to anaphase during cell division [, , , , ]. Prolonged metaphase arrest subsequently induces apoptosis, a form of programmed cell death [, , , , ].

Q3: Is there information available on the molecular formula, weight, and spectroscopic data of this compound?

A3: While the provided research papers focus on this compound's biological activity and therapeutic potential, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.

Q4: What is known about the material compatibility and stability of this compound under various conditions?

A4: The research primarily focuses on this compound’s biological effects and doesn't provide specific details on its material compatibility or stability under various conditions.

Q5: Does this compound possess catalytic properties? What are its applications based on its mechanism of action?

A5: this compound acts as an enzyme inhibitor rather than a catalyst. It targets the APC/C, a crucial regulator of the cell cycle. This targeting makes this compound a valuable tool for:

  • Investigating the role of APC/C in various cancers: Researchers use this compound to study the importance of APC/C and its co-activators, Cdc20 and Cdh1, in different cancer types like multiple myeloma, osteosarcoma, and glioblastoma [, , , ].
  • Developing potential therapeutic strategies: The ability of this compound to induce cell cycle arrest and apoptosis makes it a potential candidate for developing novel cancer therapies [, , , , ].

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